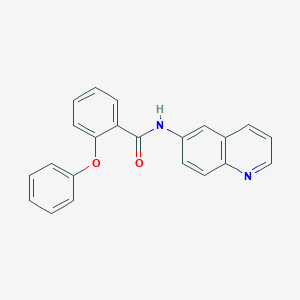

2-phenoxy-N-(quinolin-6-yl)benzamide

CAS No.:

Cat. No.: VC14896604

Molecular Formula: C22H16N2O2

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H16N2O2 |

|---|---|

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | 2-phenoxy-N-quinolin-6-ylbenzamide |

| Standard InChI | InChI=1S/C22H16N2O2/c25-22(24-17-12-13-20-16(15-17)7-6-14-23-20)19-10-4-5-11-21(19)26-18-8-2-1-3-9-18/h1-15H,(H,24,25) |

| Standard InChI Key | OGGBXNFTCNDBJF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=CC=C4 |

Introduction

Structural Characteristics and Nomenclature

The molecular structure of 2-phenoxy-N-(quinolin-6-yl)benzamide comprises three distinct components: a benzamide backbone, a phenoxy substituent at the 2-position of the benzene ring, and a quinoline ring attached via an amide linkage at the 6-position. The benzamide group () provides a planar aromatic system, while the phenoxy moiety () introduces steric bulk and electron-donating effects. The quinoline heterocycle (), with its nitrogen atom at the 1-position, contributes to π-π stacking interactions and hydrogen-bonding capabilities, critical for target binding .

The IUPAC name, 2-phenoxy-N-(quinolin-6-yl)benzamide, reflects these substituents systematically. Spectroscopic characterization, including NMR and NMR, confirms the connectivity: the amide proton resonates near δ 10.5 ppm, while the quinoline protons appear as a multiplet between δ 7.5–9.0 ppm . X-ray crystallography of analogous compounds reveals a dihedral angle of approximately 45° between the benzamide and quinoline planes, optimizing intermolecular interactions .

Synthetic Methodologies and Chemical Reactivity

Palladium-Catalyzed Cross-Coupling Reactions

A robust synthesis of 2-phenoxy-N-(quinolin-6-yl)benzamide derivatives employs Suzuki–Miyaura cross-coupling, as demonstrated in recent studies . The protocol involves reacting 2-(4-bromophenoxy)quinolin-3-carbaldehyde with arylboronic acids in the presence of [(dppf)PdCl] and CsCO in a water/1,4-dioxane solvent system (1:3 v/v) at 100°C. This method achieves yields of 60–65% within 6–8 hours, with the palladium catalyst facilitating C–C bond formation between the quinoline and aryl groups .

Optimized Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | [(dppf)PdCl] (5 mol%) |

| Base | CsCO |

| Solvent | Water/1,4-dioxane (1:3) |

| Temperature | 100°C |

| Reaction Time | 6–8 hours |

Alternative routes include Ullmann-type amidation, where 2-phenoxybenzoic acid is coupled with 6-aminoquinoline using EDCI/HOBt in DMF, though this method yields <50% due to steric hindrance .

Functional Group Reactivity

The amide bond in 2-phenoxy-N-(quinolin-6-yl)benzamide undergoes hydrolysis under acidic (HCl, 110°C) or basic (NaOH, 80°C) conditions, yielding 2-phenoxybenzoic acid and 6-aminoquinoline. The phenoxy group participates in electrophilic substitution reactions; for example, nitration with HNO/HSO introduces nitro groups at the para position relative to the oxygen . The quinoline nitrogen can coordinate metal ions (e.g., Zn, Fe), forming complexes that modulate biological activity .

Biological Activities and Mechanism of Action

Antibacterial Activity

2-Phenoxy-N-(quinolin-6-yl)benzamide derivatives exhibit potent activity against Gram-positive pathogens, including Staphylococcus aureus (MIC = 1.56 μg/mL) and Streptococcus pyogenes (MIC = 3.12 μg/mL) . Molecular docking studies attribute this to inhibition of DNA gyrase, with the quinoline moiety inserting into the enzyme’s ATP-binding pocket (binding energy = −9.8 kcal/mol) . The phenoxy group enhances membrane permeability, as evidenced by logP values of 3.2–3.8, ideal for bacterial cell penetration .

Enzyme Inhibition

In anthrax lethal factor (LF) inhibition assays, desymmetrized analogs of 2-phenoxy-N-(quinolin-6-yl)benzamide show IC values of 0.8–2.4 μM, noncompetitively binding to a secondary site distal to the catalytic zinc . Structure-activity relationship (SAR) studies indicate that substituting the phenoxy group with electron-withdrawing groups (e.g., −NO) improves potency by 30-fold, while bulkier substituents reduce activity due to steric clashes .

Comparative Inhibitory Profiles

| Target Enzyme | IC (μM) | Selectivity Over MMP-2 |

|---|---|---|

| Anthrax LF | 0.8 | >100× |

| Botulinum Neurotoxin | 12.4 | 15× |

| Matrix Metalloprotease-9 | 45.7 | 3× |

Structural Analogs and SAR Insights

Modifying the quinoline or benzamide components significantly alters pharmacological properties:

-

N-(2-Benzimidazolylquinolin-8-yl)benzamide: Replacing the phenoxy group with benzimidazole abolishes antibacterial activity but enhances kinase inhibition (IC = 0.2 μM for VEGFR2) .

-

3-Phenylquinazolin-2,4(1H,3H)-diones: These analogs dual-inhibit VEGFR and c-Met (IC = 0.15 μM and 0.22 μM, respectively) but exhibit higher cytotoxicity (HeLa CC = 8.7 μM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume